molecular formula C6H2Cl3N3O B14286748 4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile CAS No. 137890-03-0

4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile

Cat. No.: B14286748
CAS No.: 137890-03-0
M. Wt: 238.5 g/mol
InChI Key: HZQBHMOGRUANRU-UHFFFAOYSA-N
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Description

4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a diazepine ring with three chlorine atoms and a nitrile group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like methanesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the nitrile group to an amine.

    Substitution: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents.

Scientific Research Applications

4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Another heterocyclic compound with a similar structure but different functional groups.

    3,6,6-Trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid: Shares the oxo and dihydro functionalities but has a different ring system.

Uniqueness

4,6,7-Trichloro-2-oxo-2,3-dihydro-1H-1,3-diazepine-5-carbonitrile is unique due to the presence of three chlorine atoms and a nitrile group, which impart distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

137890-03-0

Molecular Formula

C6H2Cl3N3O

Molecular Weight

238.5 g/mol

IUPAC Name

4,6,7-trichloro-2-oxo-1,3-dihydro-1,3-diazepine-5-carbonitrile

InChI

InChI=1S/C6H2Cl3N3O/c7-3-2(1-10)4(8)11-6(13)12-5(3)9/h(H2,11,12,13)

InChI Key

HZQBHMOGRUANRU-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(NC(=O)NC(=C1Cl)Cl)Cl

Origin of Product

United States

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